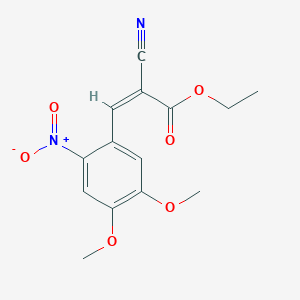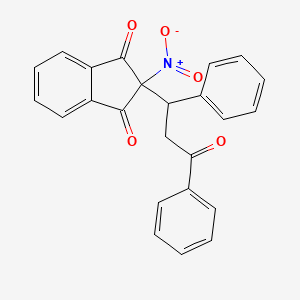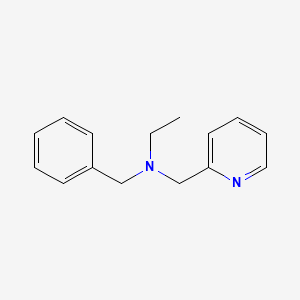
ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate, also known as DMAN, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DMAN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 341.33 g/mol.
作用机制
The mechanism of action of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular processes. This compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation. This compound has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory and antioxidant properties. In animal studies, this compound has been shown to have a low toxicity profile and no significant adverse effects on vital organs.
实验室实验的优点和局限性
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has several potential future directions for research. One area of interest is the development of this compound-based fluorescent probes for detecting protein-protein interactions. Another area of interest is the synthesis of this compound derivatives with enhanced anti-cancer activity or improved solubility in aqueous solutions. Additionally, this compound could be used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals or fluorescent polymers. Overall, this compound has shown great potential for various scientific applications and will likely continue to be an area of active research in the future.
合成方法
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with ethyl cyanoacetate under basic conditions, followed by a Knoevenagel condensation reaction with ethyl acrylate. The resulting product is then purified through recrystallization to yield this compound with a high degree of purity.
科学研究应用
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been found to have potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for detecting protein-protein interactions. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent polymers and liquid crystals. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various compounds, including biologically active molecules.
属性
IUPAC Name |
ethyl (Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-4-22-14(17)10(8-15)5-9-6-12(20-2)13(21-3)7-11(9)16(18)19/h5-7H,4H2,1-3H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXAYRSKYQCSCC-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)
![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)




![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217162.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)
![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)